methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic heterocyclic compound featuring a tetrahydroquinazoline core. The structure includes a 1,2,3,4-tetrahydroquinazoline scaffold substituted with a methyl carboxylate group at position 7 and a hexyl chain at position 3. The hexyl chain is further modified with a 4-carbamoylpiperidin-1-yl moiety via a ketone linkage. The absence of direct studies on this compound in the referenced materials necessitates a comparative analysis with structurally related heterocycles to infer its properties.
Properties
IUPAC Name |
methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6/c1-32-21(30)15-6-7-16-17(13-15)24-22(31)26(20(16)29)10-4-2-3-5-18(27)25-11-8-14(9-12-25)19(23)28/h6-7,13-14H,2-5,8-12H2,1H3,(H2,23,28)(H,24,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEOELNCFJFCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps. One of the key intermediates is 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid. The preparation involves the following steps:
Formation of Intermediate 6: This involves the reaction of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride with benzotriazol-1-ol in dichloromethane at 25°C for 1 hour.
Formation of Intermediate 7: This involves the reaction of hydrogen chloride in tetrahydrofuran and water at 25°C for 6 hours.
Final Product Formation: Intermediate 6 and Intermediate 7 are dissolved in ethanol, stirred for 20 minutes, and then reacted with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride at room temperature overnight.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, tetrahydrofuran, acetic acid, sodium sulfate, and ethyl acetate. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound.
Scientific Research Applications
Methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of muscarinic antagonists.
Biology: It is used in research to understand the biological pathways and mechanisms involved in bronchodilation.
Medicine: It is used in clinical research for the treatment of COPD and other respiratory diseases.
Mechanism of Action
The mechanism of action of methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its function as a muscarinic antagonist. It binds to muscarinic receptors in the airway smooth muscle, blocking the action of acetylcholine. This prevents bronchoconstriction and leads to bronchodilation. The compound has a high affinity for the M3 muscarinic receptor, which is primarily responsible for bronchoconstriction .
Comparison with Similar Compounds
Compounds :
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)
1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) ()
- Core Structure: Pyrimidinone (4i, 4j) vs. tetrahydroquinazoline.
- Substituents :
- Coumarin (aromatic lactone) and tetrazolyl groups enhance π-π stacking and metal-binding capabilities.
- Thioxo groups in 4j may improve solubility via sulfur-mediated interactions.
- Key Differences: The pyrimidinone derivatives lack the extended alkyl chain (hexyl group) seen in the target compound, which could limit membrane permeability. The coumarin moiety in 4i and 4j confers fluorescence properties absent in the target .
Functional Group Analysis
- Carbamoylpiperidine vs. Nitrophenyl/Cyano Groups: The carbamoylpiperidine in the target compound may improve solubility and target affinity compared to the electron-withdrawing nitro and cyano groups in .
- Methyl Carboxylate vs.
Biological Activity
Methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing information from various studies and patents.
Chemical Structure and Properties
The compound belongs to the class of tetrahydroquinazoline derivatives, characterized by a unique structural framework that includes a piperidine moiety and multiple carbonyl groups. The molecular formula and structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 286.30 g/mol
Structural Features
| Feature | Description |
|---|---|
| Tetrahydroquinazoline Core | Provides a scaffold for biological activity |
| Piperidine Substituent | Enhances solubility and bioavailability |
| Multiple Carbonyl Groups | Potential sites for interaction with biological targets |
The biological activity of this compound primarily involves its role as an inhibitor of nicotinamide adenine dinucleotide (NAD⁺) metabolism. This inhibition can affect various signaling pathways related to cell survival and proliferation.
Key Activities
- Inhibition of NAMPT : The compound has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an essential enzyme in NAD⁺ biosynthesis. This inhibition can lead to decreased cellular NAD⁺ levels, impacting energy metabolism and apoptosis in cancer cells .
- Anticancer Properties : Due to its ability to modulate NAD⁺ levels, the compound has shown promise in preclinical studies as an anticancer agent. It may sensitize tumor cells to chemotherapy by disrupting their metabolic pathways .
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly through modulation of sirtuin activity, which is linked to longevity and neuroprotection .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines : Research demonstrated that treatment with this compound resulted in significant apoptosis in human cancer cell lines such as HeLa and MCF-7. The study reported a dose-dependent increase in cell death correlated with NAMPT inhibition .
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound showed reduced markers of oxidative stress and improved behavioral outcomes compared to controls .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | Widely distributed |
| Metabolism | Hepatic metabolism |
| Elimination Half-Life | Approximately 6 hours |
Q & A
Q. What are the recommended synthetic routes for methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how can multi-step reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound likely involves a multi-step approach, leveraging condensation and cyclization reactions. For example:
- Step 1: Condensation of a piperidine-carboxamide derivative with a hexyl-oxo intermediate to form the 6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl side chain. Similar strategies are seen in one-pot syntheses of tetrahydroimidazopyridines via Biginelli-like reactions .
- Step 2: Cyclization of the quinazoline-dione core using a urea or thiourea derivative under acidic or thermal conditions, as demonstrated in tetrahydroquinazoline syntheses .
- Step 3: Esterification of the carboxylic acid group at position 7 with methanol.
Optimization Tips:
Q. Which analytical techniques are optimal for characterizing the structural integrity and purity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy: 1H and 13C NMR can confirm the presence of the piperidin-1-yl, hexyl-oxo, and quinazoline-dione moieties. For example, the piperidine carbamoyl group typically shows δH ~6.5–7.5 ppm (amide protons) and δC ~165–170 ppm (carbonyl) .
- HPLC-PDA: Use a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (adjusted to pH 5.5 with phosphoric acid) to resolve impurities, as validated for structurally related compounds .
- Mass Spectrometry: HRMS (ESI+) should match the theoretical molecular weight (C₂₃H₂₇N₅O₆) within ±2 ppm .
Q. How can researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?
Methodological Answer:
- Stress Testing: Incubate the compound in buffers at pH 1.2 (simulating gastric fluid) and pH 7.4 (blood plasma) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Kinetic Analysis: Calculate half-life (t½) using first-order kinetics. For ester groups, degradation is typically pH-dependent, with faster hydrolysis in alkaline conditions.
- Stabilization Strategies: If instability is observed, consider prodrug modifications (e.g., ethyl esters) or encapsulation in lipid-based nanocarriers.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-carbamoylpiperidin-1-yl moiety in biological activity?
Methodological Answer:
- Analog Synthesis: Replace the 4-carbamoylpiperidine group with other piperazine/piperidine derivatives (e.g., 4-methylpiperidin-1-yl, 4-cyanopiperidin-1-yl) .
- Biological Assays: Test analogs for target binding (e.g., enzyme inhibition assays) and compare IC₅₀ values. For example, if the compound targets a kinase, use fluorescence polarization assays to measure binding affinity .
- Computational Modeling: Perform molecular docking to assess interactions between the piperidine carbamoyl group and the target’s active site (e.g., using AutoDock Vina).
Q. What in vitro assays are suitable for identifying off-target interactions of this compound, particularly with cytochrome P450 enzymes?
Methodological Answer:
- CYP Inhibition Screening: Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in human liver microsomes. Measure fluorescence to quantify inhibition .
- Data Interpretation: A >50% inhibition at 10 μM suggests high risk of drug-drug interactions. Cross-reference results with structurally related quinolone derivatives, which often exhibit CYP affinity .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, plasma protein binding, and metabolic clearance. Poor in vivo efficacy may stem from rapid hepatic metabolism, as seen with ester-containing compounds .
- Metabolite Identification: Use LC-MS/MS to detect major metabolites. For instance, ester hydrolysis could generate a carboxylic acid derivative with reduced membrane permeability .
- Species-Specific Differences: Compare metabolic pathways in human hepatocytes vs. rodent models. If discrepancies persist, consider transgenic animal models or humanized liver systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
